molecular formula C14H17N5O B15113507 5-(5-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine

5-(5-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine

Cat. No.: B15113507
M. Wt: 271.32 g/mol
InChI Key: HARYHRWAOGQJCB-UHFFFAOYSA-N
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Description

5-(5-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidine core: This can be achieved by reacting appropriate pyrimidine precursors under controlled conditions.

    Introduction of the aminopyridinyl group: This step involves the coupling of the aminopyridinyl moiety to the pyrimidine core using reagents such as palladium catalysts.

    Attachment of the oxolan-2-ylmethyl group: This is usually done through nucleophilic substitution reactions where the oxolan-2-ylmethyl group is introduced to the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(5-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

5-(5-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(5-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(5-aminopyridin-2-yl)pyrimidin-2-amine: Lacks the oxolan-2-ylmethyl group.

    N-[(oxolan-2-yl)methyl]pyrimidin-2-amine: Lacks the aminopyridinyl group.

Uniqueness

The presence of both the aminopyridinyl and oxolan-2-ylmethyl groups in 5-(5-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine makes it unique. This dual functionality allows for versatile chemical reactivity and a broad range of applications in different fields.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

5-(5-aminopyridin-2-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H17N5O/c15-11-3-4-13(16-8-11)10-6-17-14(18-7-10)19-9-12-2-1-5-20-12/h3-4,6-8,12H,1-2,5,9,15H2,(H,17,18,19)

InChI Key

HARYHRWAOGQJCB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC=C(C=N2)C3=NC=C(C=C3)N

Origin of Product

United States

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